molecular formula C19H23FN4O3 B2769025 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide CAS No. 877632-56-9

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

Cat. No. B2769025
CAS RN: 877632-56-9
M. Wt: 374.416
InChI Key: AFENRYYVSJAFQI-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FPOP is a photoactivatable crosslinker that has been widely used in protein-protein interaction studies, structural biology, and drug discovery research.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine, a core structure in many pharmacologically active compounds, exhibits a wide range of therapeutic uses. Compounds featuring piperazine are known for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifications in the substitution pattern on the piperazine nucleus are crucial for altering the medicinal potential of these molecules. Research emphasizes the flexibility of piperazine as a building block in drug discovery, urging further exploration of its pharmacophore for various diseases (Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural framework of these compounds, incorporating a piperazine moiety, demonstrates significant anti-mycobacterial properties. This review highlights the structure-activity relationship (SAR) of piperazine-based anti-TB molecules, providing insights for the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine in D2-like Receptor Ligands

Compounds containing arylcycloalkylamines, such as phenyl piperidines and piperazines, are significant for their role in antipsychotic agents. Research into these compounds shows that modifications in arylalkyl substituents can significantly influence the potency and selectivity of binding affinity at D(2)-like receptors. This suggests the importance of piperazine derivatives in the development of treatments for neurological and psychiatric disorders (Sikazwe et al., 2009).

Exploration of Biological Potentials of Piperazines

Piperazine moieties are present in many biologically active compounds, showing a broad spectrum of activities. These include antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities. The modification of the piperazine ring structure has led to high efficacy compounds with better potency and reduced toxicity, underscoring the versatility of piperazine in medicinal chemistry (Verma & Kumar, 2017).

properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c1-21-18(25)19(26)22-13-16(17-3-2-12-27-17)24-10-8-23(9-11-24)15-6-4-14(20)5-7-15/h2-7,12,16H,8-11,13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFENRYYVSJAFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-methyloxalamide

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